molecular formula C17H14ClNO3 B4850023 methyl 4-{[3-(2-chlorophenyl)acryloyl]amino}benzoate CAS No. 5366-41-6

methyl 4-{[3-(2-chlorophenyl)acryloyl]amino}benzoate

Cat. No. B4850023
CAS RN: 5366-41-6
M. Wt: 315.7 g/mol
InChI Key: WDBBKGKIEHYGBA-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[3-(2-chlorophenyl)acryloyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of acrylamide derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of methyl 4-{[3-(2-chlorophenyl)acryloyl]amino}benzoate involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, this compound has been found to induce the production of reactive oxygen species (ROS) and activate the caspase cascade, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-{[3-(2-chlorophenyl)acryloyl]amino}benzoate has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and prostaglandins, leading to a decrease in inflammation. It also has analgesic and antipyretic effects, making it useful for the treatment of pain and fever. In cancer cells, this compound induces apoptosis and inhibits cell growth, leading to a decrease in tumor size.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-{[3-(2-chlorophenyl)acryloyl]amino}benzoate in lab experiments is its ability to inhibit COX-2 and NF-κB, making it a useful tool for studying the role of these enzymes and pathways in various diseases. However, one of the limitations is its potential toxicity, which may affect the results of experiments. It is also important to note that the effects of this compound may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for the research on methyl 4-{[3-(2-chlorophenyl)acryloyl]amino}benzoate. One area of interest is in the development of new drugs based on this compound for the treatment of various diseases. Further studies are also needed to understand the mechanism of action of this compound and its potential toxicity. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects. Overall, the research on methyl 4-{[3-(2-chlorophenyl)acryloyl]amino}benzoate has shown promising results and has the potential to lead to the development of new therapies for various diseases.

Scientific Research Applications

Methyl 4-{[3-(2-chlorophenyl)acryloyl]amino}benzoate has shown potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases. It has also been studied for its potential use in cancer therapy due to its ability to inhibit cell growth and induce apoptosis in cancer cells.

properties

IUPAC Name

methyl 4-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-22-17(21)13-6-9-14(10-7-13)19-16(20)11-8-12-4-2-3-5-15(12)18/h2-11H,1H3,(H,19,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBBKGKIEHYGBA-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366447
Record name ST50183032
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5366-41-6
Record name ST50183032
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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